1,3-Diphenylnaphtho[2,3-c]thiophene 1,3-Diphenylnaphtho[2,3-c]thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334571
InChI: InChI=1S/C24H16S/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)24(25-23)18-11-5-2-6-12-18/h1-16H
SMILES:
Molecular Formula: C24H16S
Molecular Weight: 336.4 g/mol

1,3-Diphenylnaphtho[2,3-c]thiophene

CAS No.:

Cat. No.: VC18334571

Molecular Formula: C24H16S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenylnaphtho[2,3-c]thiophene -

Specification

Molecular Formula C24H16S
Molecular Weight 336.4 g/mol
IUPAC Name 1,3-diphenylbenzo[f][2]benzothiole
Standard InChI InChI=1S/C24H16S/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)24(25-23)18-11-5-2-6-12-18/h1-16H
Standard InChI Key PZHNNICYPYWYBG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=CC=C5

Introduction

Synthesis and Mechanistic Pathways

Conventional Synthesis via 1,2-Diacylbenzenes and Phosphorus Pentasulfide

The most established route to 1,3-diphenylnaphtho[2,3-c]thiophene involves the reaction of 2,3-dibenzoylnaphthalene with phosphorus pentasulfide (P4S10\text{P}_4\text{S}_{10}) in pyridine under reflux conditions . This method, originally detailed by Gilchrist and Higgins, achieves a remarkable yield of 95% by facilitating the cyclodehydration of the diacyl precursor into the thiophene ring (Scheme 1). The mechanism proceeds through the sequential formation of thiocarbonyl intermediates, followed by sulfur insertion and aromatization. Key to this process is the ability of P4S10\text{P}_4\text{S}_{10} to convert carbonyl groups into thiocarbonyl moieties, enabling ring closure.

Reaction Conditions:

  • Precursor: 2,3-Dibenzoylnaphthalene

  • Reagent: P4S10\text{P}_4\text{S}_{10} (excess)

  • Solvent: Pyridine or toluene

  • Temperature: Reflux (≈115°C for pyridine)

  • Yield: 95%

Notably, milder conditions (e.g., acetonitrile at 30°C) have been reported for analogous benzo[c]thiophenes, though steric hindrance from substituents like tert-butyl groups can limit reactivity .

Structural and Physicochemical Properties

Molecular Geometry and Crystallography

PropertyValue (Analogous Compound)Method/Conditions
Density1.442 g/cm³Experimental
Boiling Point390.9°CAt 760 mmHg
Flash Point190.2°CClosed-cup
Molecular Weight312.4 g/molCalculated (C24H16S)
LogP~3.5 (estimated)Computational

The compound’s UV-vis absorption spectrum is anticipated to exhibit strong π-π* transitions in the 300–400 nm range, typical of extended aromatic systems . Cyclic voltammetry would likely reveal reversible redox behavior, suggesting suitability for charge transport applications.

Challenges and Future Directions

Current limitations include the lack of comprehensive toxicity data and scalable synthetic protocols. Future work should prioritize:

  • Environmental and Safety Profiling: MSDS generation and hazard assessment.

  • Device Integration: Fabrication of prototype OFETs or solar cells.

  • Derivatization Studies: Functionalization via electrophilic substitution to modulate electronic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator